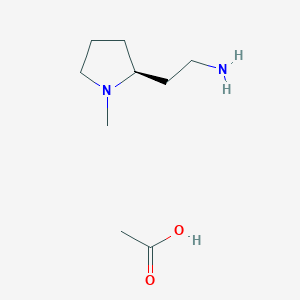
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate
Overview
Description
“(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine” is a compound with the CAS Number: 422545-95-7 . It has a molecular weight of 128.22 . It is a solid at room temperature and should be stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine” is 1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3/t7-/m0/s1 . The InChI key is PNHGJPJOMCXSKN-ZETCQYMHSA-N .Physical And Chemical Properties Analysis
“(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine” is a solid at room temperature . It has a molecular weight of 128.22 .Scientific Research Applications
Organocatalysis in Aldol Reactions
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate has been explored for its potential in organocatalysis. For instance, a novel organocatalyst, (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole, has shown to catalyze aldol reactions between acetone and various aldehydes with superior enantioselectivity, which could have implications for (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate in similar reactions (Tong et al., 2008).
DNA Binding and Nuclease Activity
The compound's structural analogs have been studied for their DNA binding and nuclease activity. For instance, Cu(II) complexes of tridentate ligands, which are structurally related to (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate, have demonstrated DNA binding propensity and nuclease activity, indicating a potential research avenue in genomics or pharmaceuticals (Kumar et al., 2012).
Tropane Alkaloid Biosynthesis
Research has also explored the role of related compounds in the biosynthesis of tropane alkaloids. Studies on 1-Methylpyrrolidine-2-acetic acid, a compound with structural similarities, found it is not an efficient precursor of tropane alkaloids, suggesting potential biosynthetic pathways for related compounds (Huang et al., 1996).
ACE2 Inhibition
In the context of cardiovascular and respiratory diseases, a study identified a compound structurally similar to (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate as an effective Angiotensin-converting enzyme 2 (ACE2) inhibitor. This highlights the potential of (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate in therapeutic applications related to hypertension and SARS infections (Huentelman et al., 2004).
One-Pot Tandem Catalysis
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate and its derivatives could be significant in one-pot tandem catalysis. A study using cationic Ir(I) complexes catalyzed the hydroamination of 4-pentyn-1-amine to form 2-methylpyrroline, indicating potential applications in chemical synthesis processes (Field et al., 2003).
Safety And Hazards
properties
IUPAC Name |
acetic acid;2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H4O2/c1-9-6-2-3-7(9)4-5-8;1-2(3)4/h7H,2-6,8H2,1H3;1H3,(H,3,4)/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASNBTHTFWNRFB-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1CCCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CN1CCC[C@H]1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1447088.png)
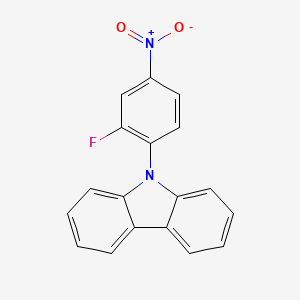
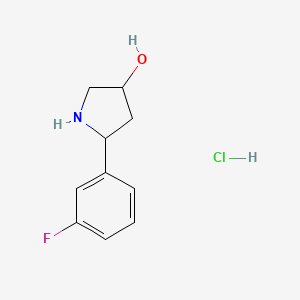
![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)
![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)
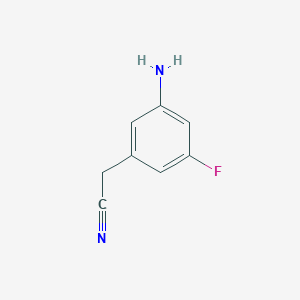
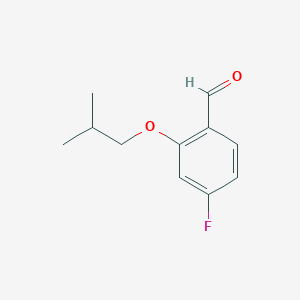

![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)
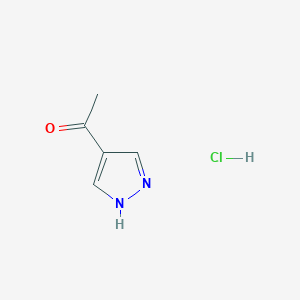
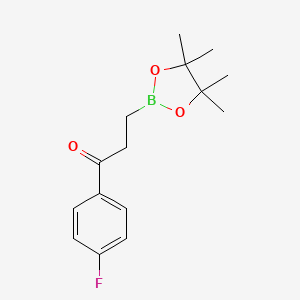
![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)